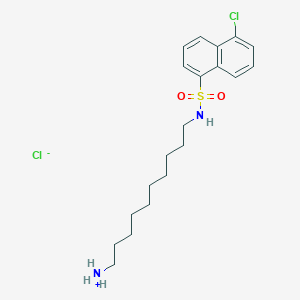![molecular formula C12H10N6 B043430 2-Azido-3,4-dimethylimidazo[4,5-f]quinoline CAS No. 125372-29-4](/img/structure/B43430.png)
2-Azido-3,4-dimethylimidazo[4,5-f]quinoline
Overview
Description
2-Azido-3,4-dimethylimidazo[4,5-f]quinoline is an organic compound with the molecular formula C12H10N6 It is a derivative of imidazoquinoline, characterized by the presence of azido and dimethyl groups
Mechanism of Action
Target of Action
2-Azido-3,4-dimethylimidazo[4,5-f]quinoline is a novel analogue of MeIQ , which is a food mutagen and carcinogen
Mode of Action
It is known that meiq, a related compound, can bind to dna and induce dna damage . It can also cause gene mutation in rodent cells in vitro and in insects .
Biochemical Pathways
Meiq, a related compound, has been shown to induce mutations, chromosomal aberrations, sister chromatid exchanges, micronuclei, and unscheduled dna synthesis in various human cells in culture .
Pharmacokinetics
It is known that meiq can be metabolized by human liver microsomes to a species that damages bacterial dna .
Result of Action
Meiq, a related compound, has been shown to induce dna damage and gene mutation in rodent cells in vitro and in insects .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Cellular Effects
2-Azido-3,4-dimethylimidazo[4,5-f]quinoline has been observed to induce DNA damage and gene mutation in rodent cells in vitro .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several different processes. It is known to bind to DNA and induce DNA damage and gene mutation . It can also interact with various biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound can induce DNA damage and gene mutation in rodent cells in vitro
Dosage Effects in Animal Models
It is known that this compound can induce DNA damage and gene mutation in rodent cells in vitro
Metabolic Pathways
It is known that this compound can be metabolized by human liver microsomes to a species that damages bacterial DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-3,4-dimethylimidazo[4,5-f]quinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylimidazo[4,5-f]quinoline.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Azido-3,4-dimethylimidazo[4,5-f]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), dimethylformamide (DMF).
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed
Substitution: Various substituted imidazoquinoline derivatives.
Reduction: 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
2-Azido-3,4-dimethylimidazo[4,5-f]quinoline has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel anticancer and antimicrobial agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,4-dimethylimidazo[4,5-f]quinoline: A closely related compound with an amino group instead of an azido group. It is known for its mutagenic properties.
2-Azido-3-methylimidazo[4,5-f]quinoline: Similar structure with one less methyl group, also studied for its mutagenic and carcinogenic potential.
Uniqueness
2-Azido-3,4-dimethylimidazo[4,5-f]quinoline is unique due to the presence of both azido and dimethyl groups, which confer distinct chemical reactivity and biological activity. Its azido group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-azido-3,4-dimethylimidazo[4,5-f]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6/c1-7-6-9-8(4-3-5-14-9)10-11(7)18(2)12(15-10)16-17-13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYGDZSFLARRCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C3=C1N(C(=N3)N=[N+]=[N-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50925113 | |
| Record name | 2-Azido-3,4-dimethyl-3H-imidazo[4,5-f]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50925113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125372-29-4 | |
| Record name | 2-Azido-3,4-dimethylimidazo(4,5-f)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125372294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Azido-3,4-dimethyl-3H-imidazo[4,5-f]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50925113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline](/img/structure/B43354.png)




![3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine](/img/structure/B43363.png)





